molecular formula C11H14N2O3S B6133168 N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide

Cat. No.: B6133168
M. Wt: 254.31 g/mol
InChI Key: JQMSSOPXYARRGO-XYOKQWHBSA-N
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Description

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide is a complex organic compound that features both a sulfonamide group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide typically involves the reaction of a sulfonamide with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide

Uniqueness

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide is unique due to its combination of a sulfonamide group and an imine group, which provides it with distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-5-9-6-4-7-10(11(9)14)8-12-13-17(2,15)16/h3-4,6-8,13-14H,1,5H2,2H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSSOPXYARRGO-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC=CC(=C1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC=CC(=C1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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